molecular formula C23H44O5 B1663411 1,2-Didecanoylglycerol CAS No. 82950-64-9

1,2-Didecanoylglycerol

Cat. No. B1663411
CAS RN: 82950-64-9
M. Wt: 400.6 g/mol
InChI Key: GNSDEDOVXZDMKM-UHFFFAOYSA-N
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Description

1,2-Didecanoylglycerol, also known as (S)-1,2-didecanoylglycerol, is a synthetic diacylglycerol . It has the molecular formula C23H44O5 . It is metabolized by platelets to 1,2-didecanoylphosphatidic acid (PA10) and activates protein kinase C (PKC) . It also functions as a bioregulator of protein kinase C in human platelets .


Synthesis Analysis

1,2-Didecanoylglycerol is an intermediate in the formation of many glycerolipids and functions in many cellular processes as a second messenger . It is synthesized and metabolized by numerous enzymes at spatially different cellular locations, each with distinct enzymatic properties and selectivities .


Molecular Structure Analysis

The molecular structure of 1,2-Didecanoylglycerol consists of a glycerol backbone with two decanoic acid chains attached to the first and second carbon atoms . The molecular weight is approximately 400.600 .


Chemical Reactions Analysis

1,2-Didecanoylglycerol is formed in animal and plant tissues as intermediates in the biosynthesis of triacylglycerols and other glycerolipids and during the hydrolysis of these by lipases . It is also produced from phosphatidylcholine by an exchange reaction with ceramide catalyzed by the sphingomyelin synthases SMS1 and SMS2 in the trans-Golgi and plasma membrane .


Physical And Chemical Properties Analysis

1,2-Didecanoylglycerol has a molecular weight of 400.600 and an exact mass of 400.32 . Its elemental composition is C, 68.96; H, 11.07; O, 19.97 .

Scientific Research Applications

Analogue of Second Messenger Diacylglycerol

1,2-Didecanoylglycerol is a synthetic lipid second messenger, acting as an analog of diacylglycerol. It plays a role in the activation of calcium and phospholipid-dependent protein kinase C (PKC). This activation leads to a variety of cellular responses, including inflammatory responses characterized by edema and infiltration of neutrophils and macrophages, and intraepidermal microabscesses. Additionally, it is utilized as a tumor promoter in experimental animal models of skin cancer due to its ability to stimulate epidermal protein kinase C activity (Definitions, 2020).

Tumor Promotion and Skin Morphology

Several studies have explored the effects of 1,2-didecanoylglycerol on cutaneous morphology, inflammation, and tumor promotion. Notably, its application induces epidermal ornithine decarboxylase activity, stimulating DNA synthesis in the mouse epidermis. This is comparable to the effects of the known tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). However, differences exist in the extent of epidermal response, leukocyte infiltration, and intracellular edema induced by these compounds. In mouse models, 1,2-didecanoylglycerol does not function as a complete tumor promoter despite inducing similar biochemical changes to TPA (Smart et al., 1988; Smart et al., 1989; Smart et al., 1986).

Platelet Aggregation and Phosphatidylinositol Conversion

1,2-Didecanoylglycerolaffects platelet function by being taken up by human platelets and converted into various compounds like 1,2-didecanoyl-phosphatidic acid and 1,2-didecanoylphosphatidylinositol. Cyclic AMP-increasing agents like prostacyclin and forskolin in platelets convert 1,2-didecanoylglycerol to its derivatives, impacting the formation of these compounds. This process potentially reflects the inhibition of phosphatidylinositol kinase. This finding is crucial for understanding the role of 1,2-didecanoylglycerol in platelet function and related physiological and pathological processes (Lapetina, 1986; Watson et al., 1985).

Differential Effects on Cellular Functions

1,2-Didecanoylglycerol demonstrates varied effects on different cell types and processes. It has been shown to mimic the effects of TPA by inducing biochemical changes in mouse epidermis associated with tumor promotion. These changes include a significant increase in ornithine decarboxylase activity and stimulation of epidermal DNA synthesis. However, some diacylglycerols like 1,2-didecanoylglycerol induce these changes without leading to significant morphological changes or tumor promotion, suggesting a complex interaction with cellular processes (Smart et al., 1986; Hirabayashi et al., 1988).

Safety And Hazards

According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

properties

IUPAC Name

(2-decanoyloxy-3-hydroxypropyl) decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H44O5/c1-3-5-7-9-11-13-15-17-22(25)27-20-21(19-24)28-23(26)18-16-14-12-10-8-6-4-2/h21,24H,3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSDEDOVXZDMKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60939105
Record name 3-Hydroxypropane-1,2-diyl didecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Didecanoylglycerol

CAS RN

17863-69-3
Record name 1,2-Didecanoylglycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17863-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Didecanoylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017863693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxypropane-1,2-diyl didecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
218
Citations
A NEGRO-VILAR, EG LAPETINA - Endocrinology, 1985 - academic.oup.com
Experiments were designed to evaluate the role of activators of protein kinase C, such as 1,2-diacylglycerol and phorbol esters, on the release of all the anterior pituitary (AP) hormones …
Number of citations: 66 academic.oup.com
RC Smart, KJ Mills, LA Hansen, AH Conney - Cancer research, 1989 - AACR
sn-1,2-Didecanoylglycerol, a synthetic lipid second messenger and model diacylglycerol, was evaluated as a complete skin tumor promoter in CD-1 mice. In addition, sn-1,2-…
Number of citations: 35 aacrjournals.org
RC Smart, MT Huang, NA Monteiro-Riviere… - …, 1988 - academic.oup.com
Since sn-1,2-didecanoylglycerol mimics 12- O -tetradecanoylphorbol-13-acetate (FPA) by inducing ornithine decarboxylase activity and stimulating DNA synthesis in mouse epidermis […
Number of citations: 23 academic.oup.com
N Hirabayashi, M Naito, KJ Chenicek, LM Flynn… - …, 1988 - academic.oup.com
The abilities of sn -1,2-didecanoylglycerol ( sn -1,2-DDG) to induce epidermal ornithinedecarboxylase (ODC) activity and epidermal hyperplasia were tested using SENCAR, …
Number of citations: 15 academic.oup.com
RC Smart, MT Huang, AH Conney - Carcinogenesis, 1986 - academic.oup.com
12- 0 -Tetradecanoylphorbol-13 acetate (TPA) or various acyl-glycerols were applied topically to CD-I mice, and biochemical changes associated with tumor promotion in the epidermis …
Number of citations: 69 academic.oup.com
TM Wright, RD Hoffman, J Nishijima… - Proceedings of the …, 1988 - National Acad Sciences
Previous reports have demonstrated the hydrolysis of inositol phospholipids in polymorphonuclear leukocytes (PMN) in response to chemoattractants and in lymphocytes in response to …
Number of citations: 47 www.pnas.org
EG Lapetina, SP Watson… - Proceedings of the …, 1984 - National Acad Sciences
In an attempt to establish a system with physiological substrates and phospholipid surfaces to investigate Ca2+- and 1,2-diacylglycerol-dependent protein kinase C activation, …
Number of citations: 96 www.pnas.org
EG Lapetina - FEBS letters, 1986 - Elsevier
2-Didecanoylglycerol (diC 10 ) is taken up by human platelets and sequentially converted to 1,2-didecanoyl-phosphatidic acid (PA 10 ) and 1,2-didecanoylphosphatidylinositol (PI 10 ). …
Number of citations: 45 www.sciencedirect.com
RMC Dawson, RF Irvine, J Bray, PJ Quinn - Biochemical and biophysical …, 1984 - Elsevier
Intracellular phospholipases (A 2 and C types) can hydrolyse bilayer-forming phospholipids much more rapidly when diacylglycerol is added. Unsaturated long-chain diacylglycerols …
Number of citations: 188 www.sciencedirect.com
LA Hansen, NA Monteiro-Riviere, RC Smart - Cancer Research, 1990 - AACR
A single topical application of 2 nmol 12-O-tetradecanoylphorbol-13-acetate (TPA) to CD-1 mouse skin resulted in a rapid decrease in cytosolic, particulate, and total epidermal protein …
Number of citations: 120 aacrjournals.org

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